(S)-3-isopropylmorpholine

Description

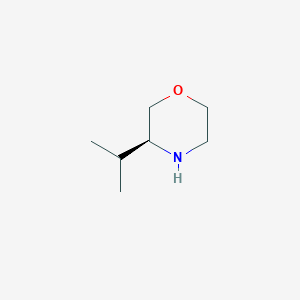

Structure

3D Structure

Properties

IUPAC Name |

(3S)-3-propan-2-ylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-6(2)7-5-9-4-3-8-7/h6-8H,3-5H2,1-2H3/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICNOQWMTDGMVGW-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1COCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1COCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00693471 | |

| Record name | (3S)-3-(Propan-2-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00693471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77897-21-3 | |

| Record name | (3S)-3-(Propan-2-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00693471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Part 1: Core Chemical and Physical Properties

An In-Depth Technical Guide to (S)-3-Isopropylmorpholine: A Chiral Building Block for Modern Drug Development

Introduction

This compound is a chiral heterocyclic compound that has garnered significant attention in the pharmaceutical industry. As a substituted morpholine, it belongs to a class of compounds widely recognized for their favorable physicochemical and metabolic properties, making them privileged structures in medicinal chemistry.[1][2] The morpholine scaffold is a versatile and readily accessible synthetic building block often employed to improve the pharmacokinetic profile of drug candidates.[2][3] The specific stereochemistry of this compound, conferred by the isopropyl group at the C-3 position, makes it a valuable chiral intermediate for the asymmetric synthesis of complex molecular targets. Its most prominent application is as a key building block in the synthesis of Aprepitant, a potent and selective neurokinin-1 (NK-1) receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting.[4][5] This guide provides a comprehensive overview of its chemical properties, synthesis, analysis, and applications for researchers and drug development professionals.

This compound is a secondary amine with a defined stereocenter. Its core properties are essential for its handling, reaction design, and integration into synthetic workflows.

Structural and Physicochemical Data

The fundamental properties of this compound are summarized in the table below. These parameters, including its molecular weight, polarity (indicated by TPSA and LogP), and hydrogen bonding capacity, are critical for predicting its solubility, membrane permeability, and interactions in a biological context.

| Property | Value | Source |

| CAS Number | 77897-21-3 | [6] |

| Molecular Formula | C₇H₁₅NO | [6] |

| Molecular Weight | 129.20 g/mol | [6] |

| Synonym | (3S)-3-(1-methylethyl)-Morpholine | [6] |

| Topological Polar Surface Area (TPSA) | 21.26 Ų | [6] |

| LogP (octanol-water partition coefficient) | 0.6308 | [6] |

| Hydrogen Bond Donors | 1 | [6] |

| Hydrogen Bond Acceptors | 2 | [6] |

| Rotatable Bonds | 1 | [6] |

Stereochemistry and Its Importance

The "(S)" designation in this compound signifies a specific three-dimensional arrangement at the chiral center (C-3). In drug development, controlling stereochemistry is paramount, as different enantiomers of a molecule can exhibit vastly different pharmacological activity, metabolic profiles, and toxicity.

The use of enantiomerically pure starting materials like this compound is a cornerstone of modern asymmetric synthesis. It serves as a "chiral building block," where its pre-existing stereocenter is incorporated into the final molecule, guiding the stereochemical outcome of subsequent reactions and avoiding the need for costly and often inefficient chiral resolution steps later in the synthesis.[7]

Part 2: Synthesis and Spectroscopic Characterization

The synthesis of substituted morpholines is a well-established field, often starting from corresponding amino alcohols.[8][9]

Conceptual Synthetic Pathway

A common and efficient method for synthesizing morpholines involves the cyclization of a 1,2-amino alcohol. For this compound, the synthesis would logically start from the commercially available chiral amino alcohol, (S)-2-amino-3-methyl-1-butanol (L-valinol). The pathway involves a two-step process: N-alkylation with a two-carbon electrophile followed by an intramolecular cyclization.

Protocol Causality:

-

N-Alkylation: The primary amine of L-valinol acts as a nucleophile, attacking an electrophilic two-carbon unit like 2-chloroethanol. This step selectively adds the hydroxyethyl group to the nitrogen.

-

Intramolecular Cyclization: Treatment with a strong acid (e.g., H₂SO₄) protonates the primary alcohol, converting it into a good leaving group (water). The secondary alcohol on the other side of the molecule then acts as an intramolecular nucleophile, attacking the carbon and displacing the water molecule to form the morpholine ring.

Spectroscopic Analysis (Illustrative)

Spectroscopic data is crucial for confirming the structure and purity of the synthesized compound. While a publicly available, verified spectrum for this compound is not readily found, its expected NMR signals can be predicted based on its structure and data from analogous compounds like morpholine and N-(3-aminopropyl)morpholine.[10][11]

Expected ¹H NMR (in CDCl₃, 400 MHz):

-

δ ~3.8-4.0 ppm (m, 2H): Protons on C-5 (adjacent to oxygen).

-

δ ~3.6-3.7 ppm (m, 1H): Proton on C-2 (adjacent to oxygen).

-

δ ~2.8-3.0 ppm (m, 2H): Protons on C-6 (adjacent to nitrogen).

-

δ ~2.5-2.7 ppm (m, 1H): Proton on C-2 (adjacent to oxygen).

-

δ ~2.2-2.4 ppm (m, 1H): Proton on C-3 (methine proton).

-

δ ~1.8-2.0 ppm (m, 1H): Methine proton of the isopropyl group.

-

δ ~1.7 ppm (s, 1H): N-H proton (broad singlet).

-

δ ~0.9-1.0 ppm (d, 6H): Methyl protons of the isopropyl group.

Expected ¹³C NMR (in CDCl₃, 100 MHz):

-

δ ~70-72 ppm: C-2

-

δ ~67-69 ppm: C-5

-

δ ~58-60 ppm: C-3

-

δ ~46-48 ppm: C-6

-

δ ~30-32 ppm: Isopropyl CH

-

δ ~18-20 ppm: Isopropyl CH₃

Part 3: Application in Drug Discovery: Synthesis of Aprepitant

The primary industrial application of this compound is as a key intermediate in the multi-step synthesis of Aprepitant, a selective human NK-1 receptor antagonist.[5] The synthesis of Aprepitant is a complex process where the chiral morpholine core is constructed and later functionalized. While various synthetic routes to Aprepitant exist, they converge on the necessity of establishing the correct stereochemistry at the C-3 position of the morpholine ring, often by using a precursor that is or is derived from this compound.[12][13][14]

The morpholine moiety in Aprepitant is not just a structural scaffold but is integral to the molecule's ability to bind to the NK-1 receptor with high affinity.

Part 4: Safety, Handling, and Storage

Proper handling of this compound is essential due to its hazardous properties. The information below is synthesized from available safety data sheets (SDS).

Hazard Identification

-

Classification: The compound is classified as corrosive. It is harmful if swallowed and causes severe skin burns and eye damage.[15]

-

Primary Hazards: Direct contact can cause serious tissue damage. Inhalation of vapors may be irritating to the respiratory tract.[15][16]

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Always handle in a well-ventilated area, preferably inside a chemical fume hood.[15]

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing to prevent skin contact.

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA-approved respirator.[17]

-

-

Hygiene Measures: Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling. Remove and wash contaminated clothing before reuse.[15][18]

Storage and Stability

-

Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[15] A recommended storage temperature is 4°C, and the container should protect the contents from light.[6]

-

Incompatibilities: Keep away from strong oxidizing agents and strong acids.

-

Stability: The product is chemically stable under standard ambient conditions (room temperature).

First Aid Measures

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[15]

-

Skin Contact: Take off all contaminated clothing immediately. Rinse skin with water/shower. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink plenty of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[15]

-

Inhalation: Remove the victim to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

Conclusion

This compound is more than a simple heterocyclic amine; it is a high-value chiral building block that plays a critical role in the efficient, stereoselective synthesis of complex pharmaceutical agents. Its well-defined chemical properties, combined with its strategic importance in the construction of drugs like Aprepitant, underscore its value to the fields of medicinal chemistry and process development. A thorough understanding of its properties, synthesis, and handling protocols is essential for any researcher or scientist aiming to leverage this potent intermediate in the pursuit of novel therapeutics.

References

-

Nordic Biomarker. (n.d.). SDS Routine Level 3 Control C3111 United Kingdom 3.0. [Link]

-

BioMedica Diagnostics. (2017, May 26). SAFETY DATA SHEET Control Level 3. [Link]

-

ResearchGate. (2025, August 6). Efficient Synthesis of (S)-3-(4-Fluorophenyl)morpholin-2-one, a Key Chiral Intermediate of Aprepitant. [Link]

- Google Patents. (n.d.).

-

ResearchGate. (2025, August 9). Chapter 10 Synthesis of aprepitant. [Link]

- Google Patents. (n.d.).

-

PubChem. (n.d.). N-(3-Aminopropyl)morpholine. [Link]

-

Wiley Online Library. (2020, February 21). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. [Link]

-

ChemRxiv. (n.d.). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. [Link]

-

Wikipedia. (n.d.). Chiral auxiliary. [Link]

-

E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Properties and Applications of 4-(3-Chloropropyl)morpholine. [Link]

-

PubMed. (2009, July 17). New strategy for the synthesis of substituted morpholines. [Link]

-

SciSpace. (n.d.). Chiral auxiliaries in polymer-supported organic synthesis. [Link]

-

ElectronicsAndBooks. (n.d.). Chiral relay auxiliary for the synthesis of enantiomerically pure a-amino acids. [Link]

-

PubMed. (2019, January 5). Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity. [Link]

-

PubMed. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. [Link]

- Google Patents. (n.d.). CN102617503B - Novel synthetic method of (S)-3-morpholinyl carboxylic acid.

-

Thieme Connect. (n.d.). A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. [Link]

-

EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]

-

MDPI. (n.d.). NMR Spectroscopy for Protein Higher Order Structure Similarity Assessment in Formulated Drug Products. [Link]

-

Syrris. (n.d.). Drug Discovery and Development application. [Link]

-

SpectraBase. (n.d.). 4-(3-Aminopropyl)morpholine - Optional[1H NMR] - Spectrum. [Link]

-

Royal Society of Chemistry. (2024, January 16). Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 4. researchgate.net [researchgate.net]

- 5. medkoo.com [medkoo.com]

- 6. chemscene.com [chemscene.com]

- 7. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 8. chemrxiv.org [chemrxiv.org]

- 9. New strategy for the synthesis of substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. N-(3-Aminopropyl)morpholine(123-00-2) 1H NMR [m.chemicalbook.com]

- 11. Morpholine(110-91-8) 1H NMR spectrum [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. CN104557760A - Preparation method of aprepitant intermediate - Google Patents [patents.google.com]

- 14. CN110746371A - Intermediate for preparing aprepitant and preparation method and application thereof - Google Patents [patents.google.com]

- 15. fishersci.es [fishersci.es]

- 16. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 17. biomedicadiagnostics.com [biomedicadiagnostics.com]

- 18. nordicbiomarker.com [nordicbiomarker.com]

Structure Elucidation of (S)-3-isopropylmorpholine: A Multi-technique Approach to Confirming Identity, Purity, and Absolute Stereochemistry

An In-depth Technical Guide for Drug Development Professionals

Introduction

The morpholine heterocycle is a privileged scaffold in modern medicinal chemistry, appearing in numerous FDA-approved drugs due to its favorable physicochemical properties, including metabolic stability and aqueous solubility.[1] Substituted morpholines, particularly chiral variants like (S)-3-isopropylmorpholine (C₇H₁₅NO, Molecular Weight: 129.20 g/mol ), serve as critical building blocks in the synthesis of complex active pharmaceutical ingredients (APIs).[2][3][4][5] The precise control and confirmation of stereochemistry are paramount, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive, field-proven framework for the complete structure elucidation of this compound. We will move beyond simple data reporting to explain the causality behind experimental choices, demonstrating how a synergistic, multi-technique approach provides a self-validating system for confirming molecular connectivity, enantiomeric purity, and, most critically, the absolute configuration of the stereocenter.

The Strategic Workflow: An Integrated Analytical Approach

The unambiguous determination of a chiral molecule's structure is not a linear process but an integrated workflow where each analytical technique provides a unique and complementary piece of the puzzle. The overall strategy is to first confirm the fundamental molecular structure—the molecular formula and the connectivity of atoms—before addressing the more complex challenge of its three-dimensional arrangement (stereochemistry).

Figure 2: Key ¹H-¹H COSY correlations confirming the isopropyl-morpholine linkage.

Chiral High-Performance Liquid Chromatography (HPLC): Quantifying Enantiomeric Purity

Once the molecular structure is confirmed, its stereochemical purity must be established. Chiral HPLC is the industry-standard method for separating enantiomers and determining the enantiomeric excess (ee%). [6][7] Causality & Experimental Choice: Enantiomers have identical physical properties in an achiral environment, making them inseparable by standard HPLC. [8]A Chiral Stationary Phase (CSP) creates a chiral environment within the column. [9]The two enantiomers form transient, diastereomeric complexes with the CSP, which have different energies of interaction, leading to different retention times and thus, separation. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly versatile and often a first choice for screening. [10] Experimental Protocol: Chiral HPLC Method Development

-

Column Selection: Screen a set of polysaccharide-based CSPs (e.g., Chiralcel OD-H, Chiralpak AD-H).

-

Mobile Phase Screening: Begin with a normal-phase mobile phase (e.g., Hexane/Isopropanol with a basic additive like diethylamine to improve peak shape). Screen different ratios (e.g., 90:10, 80:20).

-

Optimization: Once baseline separation is achieved, optimize the flow rate and mobile phase composition to improve resolution and reduce run time.

-

Quantification: For an enantiomerically enriched sample, inject a racemic standard to confirm the identity of both enantiomer peaks. Calculate the enantiomeric excess (ee%) using the peak areas: ee% = [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100.

Part 2: Unambiguous Determination of Absolute Configuration

This is the final and most critical stage, assigning the (S) or (R) designation to the chiral center. There are two primary, authoritative methods for this determination.

Single Crystal X-Ray Crystallography (SC-XRD): The Definitive Method

SC-XRD is universally regarded as the "gold standard" for determining absolute configuration. [11][12]It provides an unambiguous three-dimensional map of the atoms in a molecule, directly visualizing its stereochemistry. [13] Trustworthiness & Causality: The method's power lies in the phenomenon of anomalous dispersion (or resonant scattering). [13][14]When X-rays interact with electrons, particularly those of heavier atoms, a small phase shift occurs. This shift breaks the symmetry between diffraction data collected from opposing crystal planes (Friedel's pairs), and this difference can be measured and used to determine the absolute structure. [15]The Flack parameter is a refined value that should approach 0 for the correct enantiomer, providing a statistical validation of the assignment. [14] The Critical Limitation: The primary and significant hurdle for SC-XRD is the requirement to grow a single, high-quality crystal of sufficient size. This is often a trial-and-error process and is not always successful. For oils or compounds that resist crystallization, this method is not viable.

Experimental Protocol: SC-XRD

-

Crystallization:

-

Attempt to crystallize the free base via slow evaporation, vapor diffusion, or cooling from various solvents.

-

Expert Insight: If the free base fails to crystallize, derivatization is a powerful strategy. React the sample with an enantiopure chiral acid (e.g., (R)-mandelic acid) to form a diastereomeric salt. These salts often have higher melting points and a greater propensity to crystallize.

-

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.

-

Structure Solution & Refinement: Solve the electron density map to locate all atoms. Refine the structure and calculate the Flack parameter to confirm the absolute configuration. [14]

Vibrational Circular Dichroism (VCD): The Powerful Solution-Phase Alternative

When crystallization is not feasible, VCD spectroscopy offers a robust and reliable alternative for determining absolute configuration in the solution phase. [16][17] Trustworthiness & Causality: VCD measures the differential absorption of left- versus right-circularly polarized infrared light during a vibrational transition. [18][19]While a standard IR spectrum is identical for both enantiomers, their VCD spectra are perfect mirror images. The power of VCD lies in its synergy with modern computational chemistry. By comparing the experimentally measured VCD spectrum to the spectra predicted by ab initio Density Functional Theory (DFT) calculations for both the (S) and (R) enantiomers, a definitive assignment can be made. [16][20] Experimental Workflow: VCD Analysis

Figure 3: Workflow for absolute configuration determination using VCD spectroscopy.

Experimental Protocol: VCD Analysis

-

Sample Preparation: Prepare a concentrated solution (~50-100 mg/mL) of the enantiopure sample in a suitable deuterated solvent (e.g., CDCl₃). The path length of the sample cell is typically short (50-100 µm). [18][20]2. Data Acquisition: Collect both the IR and VCD spectra simultaneously on a VCD-capable FT-IR spectrometer.

-

Computational Modeling:

-

Perform a conformational search for both the (S) and (R) enantiomers to find all low-energy structures.

-

Optimize the geometry and calculate the vibrational frequencies and VCD intensities for each conformer using DFT (e.g., B3LYP functional with a 6-31G(d) basis set).

-

Generate a Boltzmann-averaged theoretical spectrum for both the (S) and (R)-isomers.

-

-

Spectral Comparison: Visually compare the experimental VCD spectrum with the two calculated spectra. A clear match confirms the absolute configuration of the sample.

Conclusion

The rigorous structural characterization of a chiral molecule like this compound is a cornerstone of modern drug development. A validated, multi-pronged analytical strategy is essential for ensuring scientific integrity and meeting regulatory standards. By integrating Mass Spectrometry for molecular formula confirmation, multi-dimensional NMR for atomic connectivity, and Chiral HPLC for enantiomeric purity, a solid foundation is built. The final, definitive assignment of absolute stereochemistry is then achieved through the "gold standard" of Single Crystal X-Ray Crystallography or, as a powerful and increasingly utilized alternative, the combination of experimental and computational Vibrational Circular Dichroism. This comprehensive approach provides an unassailable confirmation of the molecule's identity, ensuring that subsequent research and development are built upon a foundation of absolute structural certainty.

References

- Title: Determination of absolute configuration using single crystal X-ray diffraction Source: PubMed URL

- Title: Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods Source: Thieme Chemistry URL

- Title: Advances of Vibrational Circular Dichroism (VCD) in bioanalytical chemistry.

- Title: Vibrational circular dichroism (VCD)

- Title: Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction Source: SpringerLink URL

- Title: The use of X-ray crystallography to determine absolute configuration.

- Title: Vibrational Circular Dichroism Spectroscopy of Chiral Molecules Source: Request PDF on ResearchGate URL

- Source: JASCO Inc.

- Source: National Institutes of Health (NIH)

- Title: New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity Source: IRIS Unibas URL

- Title: Absolute Configuration Source: MIT Department of Chemistry URL

- Title: New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity Source: CORE URL

- Title: (S)

- Title: Molecular Structure Characterisation and Structural Elucidation Source: Intertek URL

- Source: Preprints.

- Title: Determination Techniques for Absolute Configuration of Chiral Compound Source: BOC Sciences URL

- Source: National Institutes of Health (NIH)

- Source: National Institutes of Health (NIH)

- Title: Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.

- Title: Synthesis and SAR of morpholine and its derivatives: A review update Source: E3S Web of Conferences URL

- Title: Mass spectra of morpholine cation and fragment ions which are...

- Title: (S)

- Title: Morpholine synthesis Source: Organic Chemistry Portal URL

- Title: Morpholines: stereochemistry and preferred steric course of quaternization Source: Canadian Journal of Chemistry URL

- Title: 1H and 13C NMR spectra of N-substituted morpholines Source: PubMed URL

- Title: Morpholines: stereochemistry and preferred steric course of quaternization Source: Canadian Science Publishing URL

- Title: Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups Source: PubMed Central URL

- Title: Recognizing the NMR pattern for morpholine Source: ACD/Labs URL

- Title: Chemical structure Source: Wikipedia URL

- Title: A Strategy for Developing HPLC Methods for Chiral Drugs Source: LCGC International URL

- Title: Chiral HPLC separation: strategy and approaches Source: Chiralpedia URL

- Title: Chiral HPLC Separations Source: Phenomenex URL

- Title: Enantiomer Separations Source: Chromatography Online URL

- Title: Basics of chiral HPLC Source: Sigma-Aldrich URL

- Title: N-(3-Aminopropyl)

- Source: National Institutes of Health (NIH)

- Title: A Guide to the Analysis of Chiral Compounds by GC Source: Restek URL

- Title: Morpholine(110-91-8)

- Title: (S)

- Title: Green Synthesis of Morpholines via Selective Monoalkylation of Amines Source: ChemRxiv URL

- Title: Exploring the Chemical Properties and Applications of 4-(3-Chloropropyl)

- Title: New strategy for the synthesis of substituted morpholines Source: PubMed URL

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. chemscene.com [chemscene.com]

- 3. A New Strategy for the Synthesis of Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. e3s-conferences.org [e3s-conferences.org]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. phx.phenomenex.com [phx.phenomenex.com]

- 8. Enantiomer Separations | Separation Science [sepscience.com]

- 9. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]

- 10. Structural Elucidation of the Mechanism of Molecular Recognition in Chiral Crystalline Sponges - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Thieme E-Books & E-Journals [thieme-connect.de]

- 14. The use of X-ray crystallography to determine absolute configuration. [folia.unifr.ch]

- 15. Absolute Configuration – MIT Department of Chemistry [chemistry.mit.edu]

- 16. Advances of Vibrational Circular Dichroism (VCD) in bioanalytical chemistry. A review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Vibrational circular dichroism spectroscopy for probing the expression of chirality in mechanically planar chiral rotaxanes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. VCD - Vibrational Circular Dichroism | Bruker [bruker.com]

- 19. researchgate.net [researchgate.net]

- 20. jascoinc.com [jascoinc.com]

An In-depth Technical Guide to (S)-3-isopropylmorpholine

This guide provides a comprehensive technical overview of (S)-3-isopropylmorpholine, a chiral heterocyclic compound of increasing interest to researchers, scientists, and professionals in drug development. We will delve into its chemical identity, physicochemical properties, stereoselective synthesis, applications as a pharmaceutical intermediate, analytical methodologies, and essential safety protocols. This document is designed to be a practical resource, blending established scientific principles with actionable insights for laboratory and developmental applications.

Chemical Identity and Physicochemical Properties

This compound is a substituted morpholine derivative characterized by an isopropyl group at the third position of the morpholine ring, conferring chirality to the molecule. Understanding its fundamental properties is crucial for its application in synthesis and drug design.

Chemical Structure and Identifiers

-

IUPAC Name: (3S)-3-propan-2-ylmorpholine

-

Molecular Formula: C₇H₁₅NO

-

Molecular Weight: 129.20 g/mol

-

CAS Number:

-

SMILES: CC(C)[C@@H]1NCCOC1

Physicochemical Data

A summary of the key physicochemical properties of this compound and its parent compound, morpholine, is presented in Table 1. The data for this compound is primarily based on predictive models and data from closely related structures due to the limited availability of specific experimental values in the literature.

Table 1: Physicochemical Properties

| Property | This compound | Morpholine (for comparison) | Source(s) |

| Physical State | Liquid (predicted) | Colorless, hygroscopic liquid | [3][4] |

| Boiling Point | Not available | 129 °C | [4] |

| Melting Point | Not available | -5 °C | [4] |

| Density | Not available | 0.996 g/mL at 25 °C | [4] |

| pKa | Not available | 8.33 (conjugate acid) | |

| LogP (predicted) | 0.6308 | -0.86 | [3] |

| Topological Polar Surface Area (TPSA) | 21.26 Ų | 21.26 Ų | [3] |

| Solubility | Miscible with many organic solvents (predicted). | Miscible with water and many organic solvents. | [3][5] |

Stereoselective Synthesis of this compound

The synthesis of enantiomerically pure 3-substituted morpholines is a key challenge in medicinal chemistry. Several strategies have been developed to achieve high stereoselectivity, which are broadly applicable to the synthesis of this compound. The choice of synthetic route often depends on the availability of starting materials, desired scale, and cost-effectiveness.

Chiral Pool Synthesis from Amino Acids

One of the most elegant approaches to chiral morpholines is the use of readily available chiral starting materials, such as amino acids. L-valine, which possesses the required (S)-stereochemistry and isopropyl group, is an ideal precursor for this compound.

Workflow: Chiral Pool Synthesis from L-valine

Caption: Role of this compound in the drug discovery process.

Analytical Methods

Ensuring the chemical purity and enantiomeric excess of this compound is critical for its use in pharmaceutical synthesis. A combination of chromatographic and spectroscopic techniques is employed for its characterization.

Chromatographic Techniques

-

Chiral High-Performance Liquid Chromatography (HPLC): This is the primary method for determining the enantiomeric purity. A chiral stationary phase (CSP) is used to separate the (S) and (R) enantiomers. Polysaccharide-based or macrocyclic glycopeptide-based columns are often effective for this purpose. The choice of mobile phase (normal or reversed-phase) and additives (e.g., diethylamine for basic compounds) is crucial for achieving baseline separation.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for assessing chemical purity and confirming the molecular weight. For chiral analysis, the enantiomers are typically derivatized with a chiral reagent to form diastereomers, which can then be separated on a standard achiral GC column.

Spectroscopic Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the proton environment in the molecule, confirming the presence of the isopropyl group and the morpholine ring protons.

-

¹³C NMR: Shows the number of unique carbon atoms, confirming the overall structure.

-

-

Infrared (IR) Spectroscopy: Useful for identifying functional groups. The spectrum of this compound would be expected to show characteristic absorptions for N-H stretching (around 3300-3500 cm⁻¹), C-H stretching (around 2850-3000 cm⁻¹), and C-O-C stretching (around 1100 cm⁻¹).

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound. Electron ionization (EI) would likely show a molecular ion peak (M⁺) at m/z = 129, along with characteristic fragmentation patterns.

Table 2: Summary of Analytical Methods

| Technique | Purpose | Key Considerations |

| Chiral HPLC | Enantiomeric Purity | Selection of appropriate Chiral Stationary Phase (CSP) and mobile phase. |

| GC-MS | Chemical Purity, Molecular Weight Confirmation | Derivatization may be required for chiral separation. |

| NMR Spectroscopy | Structural Elucidation | ¹H and ¹³C NMR for confirming the chemical structure. |

| IR Spectroscopy | Functional Group Identification | N-H, C-H, and C-O-C stretching are key bands to observe. |

| Mass Spectrometry | Molecular Weight Determination | Identification of the molecular ion peak. |

Safety and Handling

As a Senior Application Scientist, ensuring the safe handling of all chemical reagents is paramount. While a specific safety data sheet (SDS) for this compound may not be widely available, the safety precautions for morpholine and its derivatives should be strictly followed.

Hazard Identification

Based on the properties of morpholine, this compound should be handled as a potentially:

-

Flammable liquid and vapor. [3]* Corrosive substance, capable of causing severe skin burns and eye damage. [3]* Harmful if swallowed or inhaled. [3]

Recommended Handling Procedures

-

Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene).

-

Skin and Body Protection: A lab coat and appropriate footwear are required.

-

-

Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and explosion-proof equipment.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Conclusion

This compound is a valuable chiral building block with significant potential in pharmaceutical research and development. Its stereodefined structure allows for precise molecular design, aiming to enhance the efficacy and selectivity of novel therapeutic agents. While detailed public information on its specific applications and physicochemical properties is still emerging, the established synthetic routes for chiral morpholines and the known importance of the morpholine scaffold in medicinal chemistry underscore its relevance. A thorough understanding of its synthesis, analytical characterization, and safe handling, as outlined in this guide, is essential for its effective and responsible use in the laboratory and beyond.

References

- Chiral compounds.

- Novel preparation method for chiral 2-hydroxymethyl morpholine compounds.

- Process for the preparation of morpholines.

-

(3R,6S)-3-allyl-6-isopropyl-morpholine-2,5-dione - Optional[MS (GC)] - Spectrum. Wiley Science Solutions. [Link]

-

Understanding Morpholine: Properties, Safety, and Purchasing Insights. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Process for the preparation of chiral 2-aryl morpholines. PubChem. [Link]

-

Melting point / freezing point - Registration Dossier. ECHA. [Link]

-

NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. [Link]

-

Pharma Intermediates 7 Must-Know Tips for Quality Control. Medium. [Link]

-

Observed IR spectrum of neutral morpholine and the calculated spectrum... ResearchGate. [Link]

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. [Link]

-

Morpholine - the NIST WebBook. National Institute of Standards and Technology. [Link]

-

Pharma API Intermediates. Pharma Noble Chem Ltd. [Link]

-

1-(2-Isopropyl-phenoxy)-3-morpholin-4-yl-propan-2-ol, acetate - Optional[13C NMR]. Wiley Science Solutions. [Link]

-

Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. [Link]

-

(PDF) Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. ResearchGate. [Link]

-

INFRARED SPECTROSCOPY INDEX. Doc Brown's Chemistry. [Link]

-

Supplementary Information. The Royal Society of Chemistry. [Link]

-

INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. Gelest, Inc. [Link]

-

Table of Characteristic IR Absorptions. ICT Prague. [Link]

-

Solubility for Common Extractable Compounds. Eurofins. [Link]

-

N-Morpholinomethyl-isopropyl-sulfide - the NIST WebBook. National Institute of Standards and Technology. [Link]

-

Morpholine, 4-[3-(4-butoxyphenoxy)propyl]- - the NIST WebBook. National Institute of Standards and Technology. [Link]

-

4-(2-Hydroxypropyl)morpholine - the NIST WebBook. National Institute of Standards and Technology. [Link]

-

Reaction mass of 2,2,3,3,5,5,6,6-octafluoro-4- (1,1,1,2,3,3,3-heptafluoropropan-2- yl)morpholine and 2,2,3,3,5,. LabAnalysis. [Link]

-

Morpholine, 4-(1-methylethyl)-. PubChem. [Link]

-

Clinically approved drugs containing the benzofuran scaffold. ResearchGate. [Link]

-

Reaction products of [3-(2,3-epoxypropoxy)propyl]trimethoxysilane and triacetoxyvinylsilane. - Registration Dossier. ECHA. [Link]

Sources

- 1. This compound hydrochloride [synhet.com]

- 2. 218595-15-4|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 3. chemscene.com [chemscene.com]

- 4. 110-91-8 CAS MSDS (Morpholine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Solvent Miscibility Table [sigmaaldrich.com]

An In-Depth Technical Guide to (S)-3-Isopropylmorpholine: Synthesis, Characterization, and Application in Modern Drug Discovery

This guide provides a comprehensive technical overview of (S)-3-isopropylmorpholine, a chiral heterocyclic building block of increasing importance in pharmaceutical development. Tailored for researchers, medicinal chemists, and drug development professionals, this document delves into the core physicochemical properties, stereoselective synthesis, analytical characterization, and strategic applications of this valuable compound. The content herein is grounded in established chemical principles and supported by authoritative literature to ensure scientific integrity and practical utility.

Core Molecular Profile

This compound is a substituted morpholine featuring a chiral center at the C-3 position, bearing an isopropyl group. This specific stereochemistry is crucial for its role in asymmetric synthesis, where it serves as a key intermediate for constructing complex molecular architectures. Its fundamental properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₅NO | [1][2] |

| Molecular Weight | 129.20 g/mol | [1][2] |

| CAS Number | 77897-21-3 | [1][3] |

| IUPAC Name | (3S)-3-(1-methylethyl)morpholine | [1][4] |

| Appearance | Colorless to light yellow liquid (predicted) | [2] |

| Boiling Point | 175.2 ± 15.0 °C (predicted) | [2] |

| Density | 0.887 ± 0.06 g/cm³ (predicted) | [2] |

| SMILES | CC([C@@H]1NCCOC1)C | [1][4] |

Enantioselective Synthesis Strategies

The synthesis of enantiomerically pure 3-substituted morpholines is a significant challenge in organic chemistry.[5] The value of this compound lies in its specific stereoconfiguration, necessitating synthetic routes that are highly stereocontrolled. Modern strategies have moved beyond classical resolutions to more elegant asymmetric methodologies.

A prevalent and effective strategy involves the cyclization of chiral amino alcohols.[6][7] These precursors, often derived from the chiral pool (e.g., (S)-valinol), provide a robust foundation for establishing the desired stereocenter.

Below is a representative, field-proven protocol adapted from established methodologies for synthesizing substituted morpholines from amino alcohol precursors.[6][8]

Experimental Protocol: Enantioselective Synthesis via Chiral Amino Alcohol

This protocol describes a plausible two-step process starting from (S)-valinol. The causality behind this choice is that the stereocenter is established from the outset using a readily available and relatively inexpensive chiral starting material.

Sources

- 1. chemscene.com [chemscene.com]

- 2. This compound | 77897-21-3 [chemicalbook.com]

- 3. 77897-21-3|this compound|BLD Pharm [bldpharm.com]

- 4. This compound hydrochloride [synhet.com]

- 5. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A New Strategy for the Synthesis of Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Morpholine synthesis [organic-chemistry.org]

The Morpholine Moiety: A Historical and Synthetic Guide to a Privileged Scaffold in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Serendipitous Naming and Enduring Legacy of a Heterocycle

The story of morpholine, a simple six-membered heterocycle containing both an amine and an ether functional group, begins with a case of mistaken identity. Its name was coined by the German chemist Ludwig Knorr in the late 19th century, who incorrectly believed it to be a structural component of morphine.[1][2] Despite this erroneous initial association, the morpholine scaffold has carved its own formidable path in the annals of chemistry and pharmacology. From its early applications as a corrosion inhibitor and rubber vulcanization accelerator to its current status as a "privileged structure" in medicinal chemistry, the journey of morpholine and its derivatives is a testament to the power of a versatile chemical framework.[1][3][4]

This technical guide provides a comprehensive exploration of the discovery, history, and synthetic evolution of morpholine derivatives. It delves into the physicochemical properties that render the morpholine ring a favored building block in drug design and examines the development of key therapeutic agents across various classes, including anticancer, antibiotic, antidepressant, and antifungal agents. Through detailed synthetic protocols, mechanistic insights, and visualizations of molecular interactions, this guide aims to equip researchers, scientists, and drug development professionals with a thorough understanding of this remarkable heterocycle.

The Genesis of Morpholine: Early Synthesis and Industrial Maturation

The first synthesis of morpholine was reported in the late 19th century, with early methods relying on the acid-catalyzed dehydration of diethanolamine.[5] A common laboratory-scale procedure involves heating diethanolamine with concentrated hydrochloric acid, followed by basification and distillation.

Experimental Protocol: Laboratory Synthesis of Morpholine from Diethanolamine

Materials:

-

Diethanolamine

-

Concentrated Hydrochloric Acid

-

Calcium Oxide

-

Potassium Hydroxide

-

Sodium metal

-

Acetone

-

p-Toluenesulfonyl chloride (for derivatization and confirmation)

Procedure:

-

To 62.5 g of diethanolamine in a round-bottom flask equipped with a thermocouple and air condenser, slowly add concentrated hydrochloric acid until a pH of 1 is reached.

-

Heat the resulting diethanolamine hydrochloride solution to drive off water, maintaining an internal temperature of 200-210 °C for 15 hours.

-

Allow the mixture to cool to 160 °C and pour the viscous morpholine hydrochloride paste into a dish to solidify.

-

Mix the solidified paste with 50 g of calcium oxide.

-

Transfer the mixture to a clean round-bottom flask and perform a distillation to obtain crude, wet morpholine.

-

Dry the crude morpholine by stirring with 20 g of potassium hydroxide for 30-60 minutes.

-

Separate the upper morpholine layer and reflux it over a small amount of sodium metal (~1 g) for one hour.

-

Perform a fractional distillation, collecting the purified morpholine product at a boiling point of 126-129 °C.[6]

Confirmation of Product: The identity of the synthesized morpholine can be confirmed by derivatization with p-toluenesulfonyl chloride to form 4-tosylmorpholine, which has a characteristic melting point of 147-148 °C.[6]

While this method is suitable for laboratory preparations, industrial production has evolved to more efficient processes. The predominant modern method involves the reaction of diethylene glycol with ammonia at high temperatures and pressures over a hydrogenation catalyst.[1] This shift reflects the demand for large quantities of morpholine to serve its diverse industrial applications.

The Rise of a Privileged Scaffold: Physicochemical Properties and Advantages in Drug Design

The prevalence of the morpholine ring in a multitude of approved and experimental drugs is no coincidence.[1][7] Its widespread use stems from a unique combination of physicochemical properties that confer significant advantages in drug design, particularly for agents targeting the central nervous system (CNS).[5][8]

Key Physicochemical Properties of the Morpholine Moiety:

| Property | Value/Description | Significance in Drug Design |

| pKa | ~8.4 | The weak basicity of the nitrogen atom, influenced by the electron-withdrawing effect of the oxygen, results in a pKa value close to physiological pH. This allows for a favorable balance between solubility and membrane permeability.[5] |

| LogP | -0.86 | The hydrophilic nature of morpholine contributes to improved aqueous solubility of drug candidates, a crucial factor for bioavailability. |

| Hydrogen Bonding | The oxygen atom can act as a hydrogen bond acceptor, while the N-H group can act as a hydrogen bond donor. | This facilitates interactions with biological targets such as enzymes and receptors, enhancing binding affinity and potency.[5] |

| Metabolic Stability | The morpholine ring is generally resistant to metabolic degradation. | This can lead to improved pharmacokinetic profiles, including longer half-life and reduced clearance.[8] |

| Conformational Flexibility | The chair-like conformation of the morpholine ring is flexible. | This allows the molecule to adapt its shape to fit into the binding pockets of various biological targets.[8] |

These properties collectively contribute to the "drug-like" character of molecules containing a morpholine scaffold, making it a valuable tool for medicinal chemists to optimize pharmacokinetic and pharmacodynamic (PK/PD) properties.[1][8]

Morpholine Derivatives in Action: A Journey Through Therapeutic Landscapes

The versatility of the morpholine scaffold is evident in the diverse range of therapeutic areas where its derivatives have made a significant impact.

Antifungal Agents: Disrupting the Fungal Cell Membrane

The morpholine fungicides, first introduced in the 1960s, represent an early and successful application of this heterocycle in agriculture.[9][10] Fenpropimorph, developed in the late 1970s, is a prime example of a systemic fungicide used to control a variety of fungal diseases in cereal crops.[8][11]

Mechanism of Action: Fenpropimorph inhibits the biosynthesis of ergosterol, a vital component of fungal cell membranes.[8][12] It achieves this by targeting two key enzymes in the ergosterol biosynthesis pathway: sterol Δ14-reductase and sterol Δ8→Δ7-isomerase.[13][14] The inhibition of these enzymes leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting the integrity and function of the fungal cell membrane and inhibiting fungal growth.[9][13]

Synthesis of Fenpropimorph: A common synthetic route involves the reductive amination of 3-(4-tert-butylphenyl)-2-methylpropanal with cis-2,6-dimethylmorpholine.[8]

Anticancer Agents: Targeting Aberrant Signaling Pathways

In recent years, morpholine derivatives have emerged as crucial components in the development of targeted cancer therapies. Gefitinib (Iressa), an epidermal growth factor receptor (EGFR) kinase inhibitor, is a landmark example.

Mechanism of Action: Gefitinib selectively inhibits the tyrosine kinase activity of EGFR, a receptor that is often overexpressed or mutated in various cancers.[15][16] By binding to the ATP-binding site of the EGFR kinase domain, gefitinib blocks the downstream signaling pathways, such as the PI3K/Akt/mTOR pathway, that are responsible for cell proliferation, survival, and metastasis.[17][18][19] The morpholine moiety in gefitinib plays a crucial role in its binding to the EGFR kinase domain, contributing to its potency and selectivity.[5][12]

Synthesis of Gefitinib: The synthesis of gefitinib typically involves the construction of the quinazoline core followed by the introduction of the morpholine-containing side chain. Several synthetic routes have been developed, with a common approach involving the reaction of a 4-chloroquinazoline intermediate with 3-chloro-4-fluoroaniline and subsequent coupling with N-(3-chloropropyl)morpholine.[4][20][21][22]

Antibiotics: Halting Bacterial Protein Synthesis

The emergence of antibiotic-resistant bacteria has created an urgent need for new classes of antibacterial agents. Linezolid, the first clinically approved oxazolidinone antibiotic, represents a significant advancement in this area, and its structure prominently features a morpholine ring.[23]

Mechanism of Action: Linezolid inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit at the peptidyl transferase center (PTC).[4][24][25] This binding site is located at the A-site of the ribosome, and linezolid's presence prevents the proper positioning of aminoacyl-tRNAs, thereby inhibiting the formation of peptide bonds.[21][26] The morpholine moiety contributes to the overall binding affinity and pharmacokinetic properties of the drug.[23]

Synthesis of Linezolid: The synthesis of linezolid is a multi-step process that often involves the creation of a chiral epoxide intermediate, which is then used to construct the oxazolidinone ring. The morpholine moiety is typically introduced via nucleophilic aromatic substitution on a fluorinated aromatic precursor.[10][16][19][27]

Antidepressants: Modulating Neurotransmitter Levels

Morpholine derivatives have also found application in the treatment of central nervous system disorders. Reboxetine is a selective norepinephrine reuptake inhibitor (NRI) used as an antidepressant.[28][29][30]

Mechanism of Action: Reboxetine selectively binds to the norepinephrine transporter (NET), inhibiting the reuptake of norepinephrine from the synaptic cleft.[18][27] This leads to an increased concentration of norepinephrine in the synapse, enhancing noradrenergic neurotransmission, which is believed to be a key mechanism in its antidepressant effects.[28][30] The morpholine ring is an integral part of the pharmacophore responsible for its high affinity and selectivity for the NET.[11][31]

Synthesis of Reboxetine: The synthesis of reboxetine often involves the construction of the chiral morpholine ring as a key step. Various synthetic strategies have been employed, including those that utilize Sharpless asymmetric epoxidation or dihydroxylation to establish the desired stereochemistry.[1][11][14][22][31]

The Future of Morpholine Derivatives: An Ever-Expanding Horizon

From its humble and somewhat mistaken beginnings, the morpholine scaffold has firmly established itself as a cornerstone of modern medicinal chemistry. Its advantageous physicochemical properties and synthetic accessibility have enabled the development of a wide array of life-saving and life-improving drugs. The journey of morpholine derivatives is far from over. As our understanding of disease biology deepens and new therapeutic targets emerge, the versatility of the morpholine ring will undoubtedly continue to inspire the design and synthesis of the next generation of innovative medicines. The continued exploration of novel synthetic methodologies will further expand the chemical space accessible to medicinal chemists, ensuring that the legacy of this "privileged structure" will endure for years to come.

References

-

Costantino, L., & Barlocco, D. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(3), 339-354. [Link]

-

Tzara, A., & Kourounakis, A. P. (2019). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 39(4), 1431-1473. [Link]

-

Morandini, L., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(3), 339-354. [Link]

-

Fenpropimorph. (n.d.). In Wikipedia. Retrieved January 4, 2026, from [Link]

-

Wang, Y., & Liu, T. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of Molecular Graphics and Modelling, 65, 106-114. [Link]

-

Wang, Y., & Liu, T. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of Molecular Graphics and Modelling, 65, 106-114. [Link]

-

Wilson, D. N., et al. (2008). The structure of the antibiotic linezolid bound to the large ribosomal subunit. Proceedings of the National Academy of Sciences, 105(36), 13339-13344. [Link]

-

Ming, Y., You, J., & Ji, M. (2007). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules, 12(8), 1544-1550. [Link]

-

Chandregowda, V., Rao, A. A., & Reddy, G. C. (2011). A simple and highly efficient process for synthesis of Gefitinib and its intermediate. Arkivoc, 2011(7), 176-186. [Link]

-

Jamison, T. F., et al. (2013). A multistep continuous-flow synthesis of linezolid. Angewandte Chemie International Edition, 52(41), 10775-10778. [Link]

-

Pecchi, S., et al. (2011). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. Bioorganic & Medicinal Chemistry, 19(14), 4175-4186. [Link]

-

Gefitinib. (2015). New Drug Approvals. Retrieved from [Link]

-

Chen, H. B., et al. (2017). Total synthesis of antidepressant drug (S,S)-reboxetine: A review. International Journal of Advanced in Management, Technology and Engineering Sciences, 8(III), 1419-1426. [Link]

-

Tzara, A., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Organic and Biomolecular Chemistry, 18(11), 2038-2054. [Link]

-

Fenpropimorph. (2017). Food and Agriculture Organization of the United Nations. Retrieved from [Link]

-

Belousoff, M. J., et al. (2018). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. Molecules, 23(10), 2469. [Link]

-

Marcireau, C., et al. (1990). In vivo effects of fenpropimorph on the yeast Saccharomyces cerevisiae and determination of the molecular basis of the antifungal property. Antimicrobial Agents and Chemotherapy, 34(6), 989-993. [Link]

-

Ming, Y., You, J., & Ji, M. (2007). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules, 12(8), 1544-1550. [Link]

-

Reddy, T. S., et al. (2010). Synthesis of Antibiotic Linezolid Analogues. Asian Journal of Chemistry, 22(8), 6061-6066. [Link]

-

Janku, F., et al. (2014). Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. Molecular Cancer Therapeutics, 13(5), 1021-1031. [Link]

- Process for the preparation of gefitinib. (2013). Google Patents.

-

Madhusudhan, G., et al. (2011). A new and alternate synthesis of Linezolid: An antibacterial agent. Der Pharma Chemica, 3(4), 219-226. [Link]

-

A Novel Method for Preparation of Linezolid, (S)-N-((3-(3-Fluoro-4- Morpholinophenyl)-2-Oxo-5-Oxazolidinyl) Methyl) Acetamide. (2017). Bentham Science Publishers. Retrieved from [Link]

-

Application - Epoxidation in Reboxetine Synthesis. (n.d.). OpenOChem Learn. Retrieved from [Link]

-

Tzara, A., & Kourounakis, A. P. (2019). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 39(4), 1431-1473. [Link]

-

Yu, J., & Ko, S. Y. (2012). The synthesis of (R,S)-reboxetine employing a tandem cyclic sulfate rearrangement-opening process. Tetrahedron: Asymmetry, 23(9), 650-654. [Link]

-

Morpholine. (n.d.). In Wikipedia. Retrieved January 4, 2026, from [Link]

-

Meher, C. P., et al. (2022). A review on pharmacological profile of Morpholine derivatives. International Journal of Health Sciences, 6(S3), 2218-2249. [Link]

-

Morpholine. (n.d.). PubChem. Retrieved from [Link]

-

Reboxetine. (n.d.). PubChem. Retrieved from [Link]

-

Reboxetine. (n.d.). In Wikipedia. Retrieved January 4, 2026, from [Link]

-

Morpholine derivatives: Significance and symbolism. (2024). Wisdomlib. Retrieved from [Link]

-

Meher, C. P., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. International Journal of Health Sciences, 6(S3), 2218-2249. [Link]

-

Costantino, L., & Barlocco, D. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(3), 339-354. [Link]

-

Fenpropimorph. (n.d.). AERU - University of Hertfordshire. Retrieved from [Link]

-

Morpholine Preparation from Diethanolamine. (2022, August 1). [Video]. YouTube. [Link]

- Knorr, L. (1889). Ueber die Einwirkung des Piperidins auf Acetessigäther. Berichte der deutschen chemischen Gesellschaft, 22(1), 152-157.

-

Hollomon, D. W. (1994). Do morpholine fungicides select for resistance? BCPC Monograph, (60), 165-172. [Link]

-

A Short History of Fungicides. (2008). American Phytopathological Society. Retrieved from [Link]

-

Lee, H. K., et al. (2013). Dynamic Kinetic Resolution-Based Asymmetric Transfer Hydrogenation of 2-Benzoylmorpholinones and Its Use in Concise Stereoselective Synthesis of All Four Stereoisomers of the Antidepressant Reboxetine. The Journal of Organic Chemistry, 78(16), 8396-8404. [Link]

Sources

- 1. ijamtes.org [ijamtes.org]

- 2. EP1087966B1 - Chemical synthesis of morpholine derivatives - Google Patents [patents.google.com]

- 3. CN103275030A - Synthesis method of fenpropimorph - Google Patents [patents.google.com]

- 4. rcsb.org [rcsb.org]

- 5. wwPDB: pdb_00004wkq [wwpdb.org]

- 6. youtube.com [youtube.com]

- 7. resistance.nzpps.org [resistance.nzpps.org]

- 8. benchchem.com [benchchem.com]

- 9. scribd.com [scribd.com]

- 10. A Short History of Fungicides [apsnet.org]

- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 12. rcsb.org [rcsb.org]

- 13. Fenpropimorph (Ref: CGA 101031) [sitem.herts.ac.uk]

- 14. pubs.acs.org [pubs.acs.org]

- 15. 4WKQ: 1.85 angstrom structure of EGFR kinase domain with gefitinib [ncbi.nlm.nih.gov]

- 16. rcsb.org [rcsb.org]

- 17. Progress in the Preclinical Discovery and Clinical Development of Class I and Dual Class I/IV Phosphoinositide 3-Kinase (PI3K) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Reboxetine: a pharmacologically potent, selective, and specific norepinephrine reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Development of PI3K inhibitors: lessons learned from early clinical trials [en-cancer.fr]

- 20. rcsb.org [rcsb.org]

- 21. researchgate.net [researchgate.net]

- 22. pubs.acs.org [pubs.acs.org]

- 23. EP0645458A1 - Chemoenzymatic process for production of S fenpropimorph - Google Patents [patents.google.com]

- 24. rcsb.org [rcsb.org]

- 25. rcsb.org [rcsb.org]

- 26. Structural Basis for Linezolid Binding Site Rearrangement in the Staphylococcus aureus Ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. The selective norepinephrine reuptake inhibitor antidepressant reboxetine: pharmacological and clinical profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Norepinephrine transporter inhibitors and their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 31. pubs.acs.org [pubs.acs.org]

(S)-3-Isopropylmorpholine: A Technical Guide to Commercial Availability, Synthesis, and Applications in Drug Discovery

Introduction

(S)-3-Isopropylmorpholine is a chiral saturated heterocycle that has garnered significant interest within the medicinal chemistry community. The morpholine scaffold itself is recognized as a "privileged structure" in drug design, owing to its advantageous physicochemical properties, metabolic stability, and ability to improve the pharmacokinetic profile of bioactive molecules.[1][2] The introduction of a chiral isopropyl group at the 3-position imparts specific stereochemical and lipophilic characteristics, making this compound a valuable building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the commercial availability, synthetic routes, and potential applications of this compound for researchers, scientists, and drug development professionals.

Commercial Availability

This compound and its more stable hydrochloride salt are commercially available from a range of chemical suppliers. Researchers can procure these compounds in various quantities, from laboratory-scale to bulk, with purities typically exceeding 95%. The availability of these starting materials facilitates their direct use in discovery and development projects without the immediate need for de novo synthesis.

Below is a summary of representative suppliers and their product offerings. Please note that catalog numbers and availability are subject to change, and direct inquiry with the suppliers is recommended for the most current information.

| Supplier | Product Name | CAS Number | Typical Purity |

| SynHet | This compound hydrochloride | 218595-15-4 | >99% |

| Parchem | This compound | 181472-63-9 | Not specified |

| CP Lab Safety | This compound hydrochloride | 218595-15-4 | 97% |

Synthetic Methodologies

The enantioselective synthesis of this compound is crucial for its application in chiral drug development. The most common and logical synthetic approach commences with the readily available and optically pure amino acid, (S)-valine, which is first reduced to the corresponding chiral amino alcohol, (S)-valinol.

Proposed Synthetic Pathway from (S)-Valinol

The following proposed synthesis is a two-step process involving N-alkylation of (S)-valinol followed by an intramolecular cyclization. This pathway is based on well-established methodologies for the synthesis of N-substituted amino alcohols and their subsequent conversion to morpholines.

Caption: Proposed synthetic pathway for this compound from (S)-valinol.

Detailed Experimental Protocol

Step 1: Synthesis of N-(2-hydroxyethyl)-(S)-valinol

This step involves the N-alkylation of (S)-valinol with a suitable two-carbon electrophile, such as 2-bromoethanol. The choice of base and solvent is critical to ensure selective mono-alkylation and prevent over-alkylation or side reactions.

-

Materials:

-

(S)-Valinol

-

2-Bromoethanol

-

Potassium carbonate (K₂CO₃) or a non-nucleophilic organic base like triethylamine (TEA)

-

A polar aprotic solvent such as acetonitrile (MeCN) or dimethylformamide (DMF)

-

-

Procedure:

-

To a stirred solution of (S)-valinol (1.0 eq) in the chosen solvent, add the base (1.5-2.0 eq).

-

Slowly add 2-bromoethanol (1.1 eq) to the reaction mixture at room temperature.

-

Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude N-(2-hydroxyethyl)-(S)-valinol.

-

Purify the crude product by column chromatography on silica gel.

-

Step 2: Intramolecular Cyclization to this compound

The intramolecular cyclization of the N-alkylated intermediate is typically acid-catalyzed, leading to the formation of the morpholine ring via dehydration.

-

Materials:

-

N-(2-hydroxyethyl)-(S)-valinol

-

A strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

-

A high-boiling point solvent like toluene or xylene

-

-

Procedure:

-

Dissolve the purified N-(2-hydroxyethyl)-(S)-valinol (1.0 eq) in the chosen solvent.

-

Add a catalytic amount of the acid catalyst (e.g., 0.1 eq).

-

Heat the reaction mixture to reflux, using a Dean-Stark apparatus to remove the water formed during the reaction.

-

Monitor the reaction progress by TLC or GC-MS.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Neutralize the acid catalyst with a suitable base (e.g., saturated sodium bicarbonate solution).

-

Separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude this compound by distillation or column chromatography to yield the final product.

-

Applications in Drug Discovery and Medicinal Chemistry

The morpholine ring is a key pharmacophore in a multitude of approved and experimental drugs.[1] Its presence can confer desirable properties such as improved aqueous solubility, metabolic stability, and the ability to form hydrogen bonds.[3] The introduction of an isopropyl group at the 3-position of the morpholine ring can influence a compound's biological activity through steric and hydrophobic interactions with the target protein.

Role as a Chiral Building Block

The primary application of this compound is as a chiral building block in the synthesis of more complex molecules with potential therapeutic value. Its stereocenter can be crucial for enantioselective recognition by biological targets, leading to improved potency and reduced off-target effects.

Structure-Activity Relationship (SAR) Insights

While specific drugs containing the this compound moiety are not prominently in the public domain, SAR studies on related morpholine derivatives highlight the importance of substitution at the 3-position.[4][5] Alkyl substitutions at this position have been shown to enhance the anticancer activity of certain compounds.[6] The isopropyl group, with its moderate lipophilicity and branched nature, can provide a balance of properties that may be advantageous for binding to specific protein pockets.

The logical flow of utilizing this compound in a drug discovery program is depicted below:

Caption: Workflow for the utilization of this compound in drug discovery.

Potential Therapeutic Areas

Given the broad range of biological activities associated with morpholine derivatives, compounds incorporating the this compound scaffold could be explored for various therapeutic indications, including:

-

Oncology: As seen in related structures, the morpholine moiety can be incorporated into kinase inhibitors and other anticancer agents.[4][6]

-

Neurodegenerative Diseases: Morpholine derivatives have been investigated for their potential in treating neurodegenerative disorders.[2]

-

Infectious Diseases: The morpholine scaffold is present in some antimicrobial and antiviral agents.

Conclusion

This compound is a commercially accessible and synthetically valuable chiral building block for drug discovery and development. Its inherent stereochemistry and the favorable properties of the morpholine ring make it an attractive scaffold for the design of novel therapeutic agents. The synthetic route from the readily available (S)-valinol provides a practical means for its preparation. As the exploration of diverse chemical space continues to be a priority in medicinal chemistry, the utility of well-defined chiral building blocks like this compound is expected to grow, potentially leading to the discovery of new and effective medicines across a range of therapeutic areas.

References

-

Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

-

Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. ResearchGate. [Link]

-

Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]

-

Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. [Link]

-

Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ResearchGate. [Link]

-

Matralis, A. N., & Kourounakis, A. P. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. [Link]

-

Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814. [Link]

-

Singh, R. K., & Kumar, S. (2025). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Expert Opinion on Drug Discovery, 20(6), 681-701. [Link]

Sources

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. e3s-conferences.org [e3s-conferences.org]

- 5. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]

- 6. researchgate.net [researchgate.net]

Chiral Morpholines: A Privileged Scaffold for Next-Generation Therapeutics and Catalysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by Senior Application Scientist, Gemini

Abstract

The morpholine ring, a six-membered saturated heterocycle containing both nitrogen and oxygen, is a cornerstone in modern medicinal chemistry and asymmetric catalysis.[1][2] Its unique physicochemical properties—conferred by the opposing heteroatoms—impart favorable characteristics such as improved aqueous solubility, metabolic stability, and a flexible yet constrained conformation ideal for molecular recognition.[3] When rendered chiral, the morpholine scaffold transforms into a high-value building block, enabling the precise three-dimensional orientation of substituents. This guide provides a comprehensive overview of emerging research areas centered on chiral morpholines. We will explore cutting-edge stereoselective synthetic strategies, delve into their expanding role as both organocatalysts and ligands in transition metal catalysis, and illuminate their function as privileged scaffolds in the design of novel therapeutics. This document is intended to serve as a technical resource and a strategic guide for researchers aiming to harness the vast potential of chiral morpholines in drug discovery and chemical synthesis.

The Ascendancy of the Chiral Morpholine Core

The prevalence of the morpholine motif in FDA-approved drugs and biologically active compounds is a testament to its utility.[4][5] The nitrogen atom provides a convenient handle for functionalization, while the ether oxygen can act as a hydrogen bond acceptor, enhancing interactions with biological targets.[4] Introducing stereocenters onto the morpholine ring unlocks access to a vastly expanded chemical space, allowing for the development of highly selective and potent molecules. This stereochemical complexity is critical, as the biological activity of enantiomers can differ dramatically—one may be therapeutic while the other is inactive or even toxic.[6][7]

Historically, the synthesis of enantiomerically pure C-substituted morpholines has been a significant challenge, often relying on chiral pool starting materials or resolutions of racemic mixtures.[8][9] However, recent advancements in asymmetric catalysis have opened new, more efficient avenues to these valuable structures, sparking a renaissance in their application.[10][11] This guide will focus on these modern catalytic approaches and their downstream applications.

Frontiers in Stereoselective Synthesis

The development of robust and versatile methods for constructing chiral morpholines is paramount. The primary strategies can be categorized by when the key stereocenter is established: before, during, or after the cyclization event.[8][12] Catalytic asymmetric methods are the most efficient and are the focus of this section.

Asymmetric Hydrogenation: A Powerful "After Cyclization" Strategy

Transition-metal-catalyzed asymmetric hydrogenation is an atom-economical and highly efficient method for creating stereocenters.[12] This approach is particularly effective for synthesizing 2- and 3-substituted chiral morpholines from their corresponding unsaturated precursors (dehydromorpholines).

A notable breakthrough is the use of bisphosphine-rhodium catalysts with a large bite angle, such as the SKP-Rh complex, for the asymmetric hydrogenation of 2-substituted dehydromorpholines.[8][10] This method addresses the challenge posed by the congested and electron-rich nature of these substrates, delivering a variety of 2-substituted chiral morpholines in excellent yields and enantioselectivities.[8][12]

Table 1: Asymmetric Hydrogenation of 2-Substituted Dehydromorpholines [8][10]

| Substrate (R group) | Catalyst | Yield (%) | ee (%) |

| Phenyl | [Rh(COD)(SKP)]BF₄ | >99 | 99 |

| 4-MeO-Ph | [Rh(COD)(SKP)]BF₄ | >99 | 99 |

| 4-F-Ph | [Rh(COD)(SKP)]BF₄ | >99 | 99 |

| 2-Naphthyl | [Rh(COD)(SKP)]BF₄ | >99 | 98 |

| Cyclohexyl | [Rh(COD)(SKP)]BF₄ | >99 | 99 |

Representative Experimental Protocol: Asymmetric Hydrogenation of N-Boc-2-phenyl-5,6-dihydromorpholine [10]

-